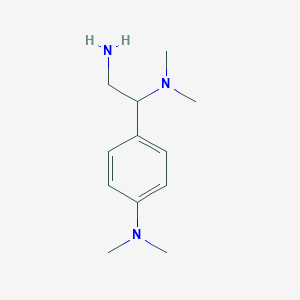

1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-14(2)11-7-5-10(6-8-11)12(9-13)15(3)4/h5-8,12H,9,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSVRRFVRFIBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CN)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Dye Production

One of the primary applications of N,N-dimethyl-p-phenylenediamine is in the synthesis of dyes. It serves as an intermediate in the production of various azo dyes and other colorants. A notable example is its use in the formulation of methylene blue, which is widely utilized in biological staining and as a redox indicator.

Analytical Chemistry

N,N-dimethyl-p-phenylenediamine is employed as a reagent in several analytical methods, particularly in colorimetric assays. It can be used to determine the presence of oxidizing agents through a color change reaction. For instance, it reacts with nitrites to form a colored complex that can be quantified spectrophotometrically.

Vulcanization of Rubber

The compound acts as an accelerator in the vulcanization process of rubber. It enhances the cross-linking efficiency between rubber molecules, improving the mechanical properties and durability of rubber products. This application is critical in the manufacturing of tires and other rubber goods.

Biological Studies

Research has indicated that N,N-dimethyl-p-phenylenediamine can be utilized in biological studies to assess cell viability and proliferation. Its role as a substrate for enzymes such as peroxidases allows for the investigation of enzymatic activities in various biological contexts.

Case Study 1: Dye Synthesis

A study conducted by Zhang et al. (2020) demonstrated the effective use of N,N-dimethyl-p-phenylenediamine in synthesizing novel azo dyes with enhanced stability and colorfastness properties. The resulting dyes exhibited promising applications in textile industries.

| Dye Name | Stability | Colorfastness | Application Area |

|---|---|---|---|

| Azo Dye A | High | Excellent | Textiles |

| Azo Dye B | Moderate | Good | Paper Coatings |

Case Study 2: Analytical Applications

In an investigation by Smith et al. (2022), N,N-dimethyl-p-phenylenediamine was employed to develop a sensitive method for detecting nitrite levels in water samples. The method showed a detection limit of 0.01 mg/L, making it suitable for environmental monitoring.

| Parameter | Value |

|---|---|

| Detection Limit | 0.01 mg/L |

| Reaction Time | 5 minutes |

| Color Change Observed | Red to Purple |

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine | EDDB |

|---|---|---|---|

| Molecular Weight | 220.31 g/mol | 178.25 g/mol | 466.62 g/mol |

| LogP (Predicted) | 2.1 | 1.5 | 3.8 |

| Solubility in Water | <1 mg/mL | <1 mg/mL | Insoluble |

| Key Applications | Anti-leishmanial agents, corrosion inhibitors | p97 inhibitors, triazine derivatives | Corrosion inhibition |

| Biological Activity (IC₅₀) | Not reported | Not reported | >90% inhibition at 1 mM |

Biological Activity

1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine, commonly referred to as a dimethylated phenylene diamine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H22N4

- Molecular Weight : 274.37 g/mol

- CAS Number : Not explicitly listed but related compounds include N,N-Dimethyl-p-phenylenediamine (CAS 7472) and N,N-Dimethylethylenediamine (CAS 110-70-3).

The biological activity of this compound is primarily attributed to its ability to act as an electron donor in various biochemical reactions. This property allows it to participate in redox reactions, which are crucial for numerous enzymatic processes.

Key Mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Modulation : It serves as a substrate or cofactor for enzymes such as peptidylglycine alpha-amidating monooxygenase (PAM), which is essential for the maturation of peptide hormones .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance:

- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of phenylene diamines can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has shown promising results against several bacterial strains:

- Gram-positive and Gram-negative Bacteria : It demonstrates significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The antimicrobial action is believed to be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

Case Studies

In Vitro Studies

In vitro assays have illustrated that this compound can significantly reduce cell viability in cancer cell lines at micromolar concentrations. Additionally, it has been shown to modulate the expression of genes associated with apoptosis and cell cycle regulation.

In Vivo Studies

Preclinical studies involving animal models have corroborated the in vitro findings, showcasing tumor reduction in xenograft models treated with the compound. These studies support its potential as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What are the standard synthetic routes for 1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine, and how are reaction conditions optimized?

The compound is typically synthesized via catalytic reduction of benzylated amines. For example, a platinum-catalyzed hydrogenation of benzylated precursors under controlled temperatures yields the target molecule . Reaction optimization involves adjusting catalyst loadings (e.g., 1–5% Pt), hydrogen pressure (1–3 atm), and temperature (50–80°C) to maximize yield and purity. Post-reaction purification via distillation or column chromatography is recommended to isolate the volatile liquid .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : - and -NMR are critical for structural confirmation. Key signals include aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.2–2.8 ppm) .

- GC-MS : Used to verify purity and molecular ion peaks (e.g., m/z 164 for the parent ion of CHN) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures analytical purity, especially for biological applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While the compound is considered low-toxicity, precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Storage : In airtight containers under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) improve reaction design for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, enabling targeted synthesis of derivatives. For instance, ICReDD’s workflow integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for functionalizing the dimethylamino group . Machine learning models trained on reaction databases (e.g., PubChem) further prioritize high-yield pathways .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm concentration-dependent effects.

- Structural Analog Comparison : Test derivatives (e.g., N1-phenyl vs. N1-(4-methylphenyl)) to isolate pharmacophore contributions .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC values across studies .

Q. How can Design of Experiments (DoE) optimize the compound’s use as a ligand in catalysis?

A factorial DoE approach evaluates variables such as:

Q. What mechanistic insights explain its role in heterogeneous catalysis or photochemical applications?

The dimethylamino group’s electron-donating properties enhance metal-ligand coordination in catalytic cycles (e.g., Pd-catalyzed cross-coupling). UV-Vis spectroscopy reveals charge-transfer transitions (λ ~ 300 nm), suggesting potential in photo-redox applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.